molecular formula C12H19NO3 B6601133 tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 2095396-80-6

tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B6601133
CAS No.: 2095396-80-6
M. Wt: 225.28 g/mol
InChI Key: PMHVWMRXSNLKKM-JOYOIKCWSA-N
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Description

tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its tert-butyl ester group and a formyl group attached to a bicyclic azabicycloheptane framework. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the bicyclic core: The bicyclic azabicycloheptane core can be synthesized through a series of cyclization reactions involving suitable starting materials such as pyridine derivatives.

    Introduction of the formyl group: The formyl group can be introduced via formylation reactions using reagents like formic acid or formyl chloride.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and suitable activating agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, alcohols, and other nucleophiles in the presence of suitable catalysts or activating agents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group and the bicyclic structure allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate: Similar bicyclic structure but with different functional groups.

    tert-Butyl (1R,5R)-3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate: Contains an oxo group instead of a formyl group.

    tert-Butyl (1S,5R)-rel-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate: Similar structure with an oxo group and different stereochemistry.

These compounds share structural similarities but differ in their functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9-4-5-12(9,7-13)8-14/h8-9H,4-7H2,1-3H3/t9-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHVWMRXSNLKKM-JOYOIKCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC2(C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@]2(C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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